molecular formula C10H15BrFNO B14760345 alpha-Ethylaminomethyl-3-fluorobenzyl alcohol hydrobromide CAS No. 349-26-8

alpha-Ethylaminomethyl-3-fluorobenzyl alcohol hydrobromide

Katalognummer: B14760345
CAS-Nummer: 349-26-8
Molekulargewicht: 264.13 g/mol
InChI-Schlüssel: FNAHAEHCBKHAMT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alpha-Ethylaminomethyl-3-fluorobenzyl alcohol hydrobromide is a chemical compound with the molecular formula C10H14FNO.BrH and a molecular weight of 264.17 g/mol . This compound is known for its unique structure, which includes a fluorine atom attached to a benzyl alcohol moiety, along with an ethylaminomethyl group. It is used in various scientific research applications due to its distinct chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Ethylaminomethyl-3-fluorobenzyl alcohol hydrobromide typically involves the reaction of 3-fluorobenzyl alcohol with ethylamine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and minimize impurities. The final product is then purified using techniques such as crystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

Alpha-Ethylaminomethyl-3-fluorobenzyl alcohol hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amines or alcohols .

Wissenschaftliche Forschungsanwendungen

Alpha-Ethylaminomethyl-3-fluorobenzyl alcohol hydrobromide is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: Research on its potential therapeutic effects and interactions with biological targets.

    Industry: It is used in the development of new materials and chemical processes

Wirkmechanismus

The mechanism by which alpha-Ethylaminomethyl-3-fluorobenzyl alcohol hydrobromide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to the observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Alpha-Ethylaminomethyl-3-fluorobenzyl alcohol hydrobromide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .

Eigenschaften

CAS-Nummer

349-26-8

Molekularformel

C10H15BrFNO

Molekulargewicht

264.13 g/mol

IUPAC-Name

2-(ethylamino)-1-(3-fluorophenyl)ethanol;hydrobromide

InChI

InChI=1S/C10H14FNO.BrH/c1-2-12-7-10(13)8-4-3-5-9(11)6-8;/h3-6,10,12-13H,2,7H2,1H3;1H

InChI-Schlüssel

FNAHAEHCBKHAMT-UHFFFAOYSA-N

Kanonische SMILES

CCNCC(C1=CC(=CC=C1)F)O.Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.